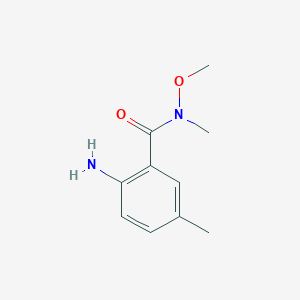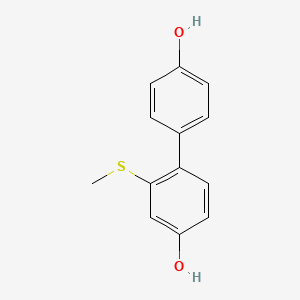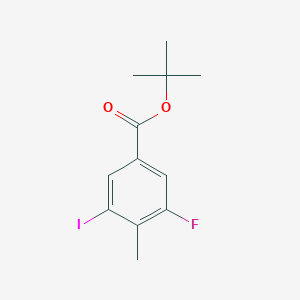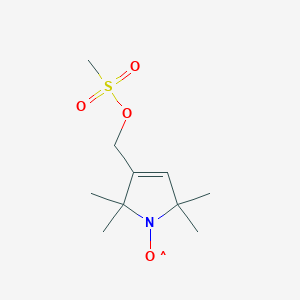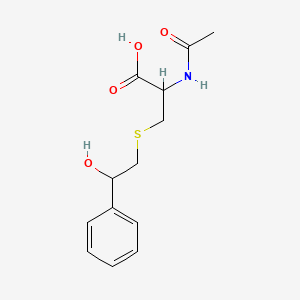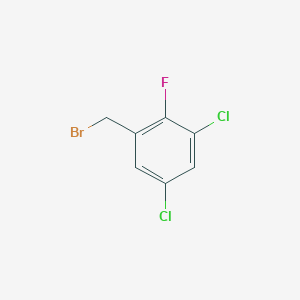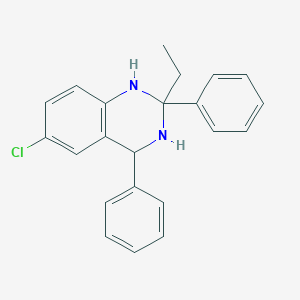
6-Chloro-2-ethyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core structure with chloro, ethyl, and diphenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of appropriate aromatic aldehydes with chloroaniline derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid and sulfuric acid.
Major Products:
- Quinazoline N-oxides from oxidation.
- Dihydroquinazoline derivatives from reduction.
- Various substituted quinazolines from electrophilic substitution.
科学的研究の応用
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.
類似化合物との比較
Quinazoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their antimicrobial activity.
Imidazole derivatives: Possess a similar heterocyclic structure and diverse biological activities.
Uniqueness: 6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chloro, ethyl, and diphenyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
特性
CAS番号 |
84571-61-9 |
|---|---|
分子式 |
C22H21ClN2 |
分子量 |
348.9 g/mol |
IUPAC名 |
6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C22H21ClN2/c1-2-22(17-11-7-4-8-12-17)24-20-14-13-18(23)15-19(20)21(25-22)16-9-5-3-6-10-16/h3-15,21,24-25H,2H2,1H3 |
InChIキー |
PANJYNGCSGHECJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


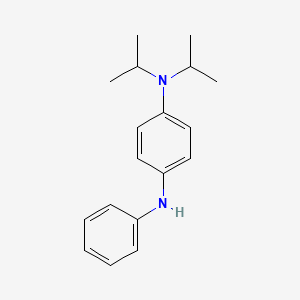
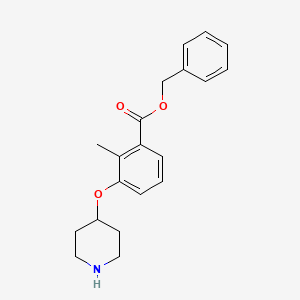
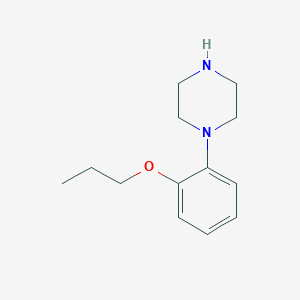

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
